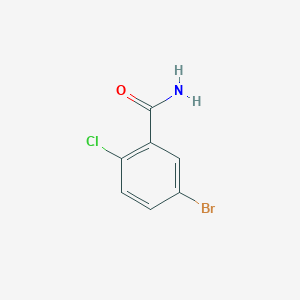

5-Bromo-2-chlorobenzamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZELTISECDSPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649437 | |

| Record name | 5-Bromo-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188774-55-2 | |

| Record name | 5-Bromo-2-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188774-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 5-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Chlorobenzamide and Critical Intermediates

Direct Synthesis Strategies for 5-Bromo-2-chlorobenzamide

Direct synthesis routes focus on the final amide bond formation step, converting an activated precursor into the target benzamide (B126).

A prevalent and efficient method for synthesizing this compound involves a two-step process: the conversion of 5-Bromo-2-chlorobenzoic acid into its more reactive acid chloride derivative, 5-Bromo-2-chlorobenzoyl chloride, followed by amidation.

The activation of the carboxylic acid is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. In a typical procedure, 5-Bromo-2-chlorobenzoic acid is dissolved in a solvent like dichloromethane, and a catalyst, often pyridine, is added. Thionyl chloride is then added slowly, and the mixture is heated to reflux. chemicalbook.com This reaction converts the carboxylic acid's hydroxyl group into a good leaving group, forming the highly reactive acyl chloride. This process can achieve high yields, with reports of up to 97% for the formation of 5-bromo-2-chlorobenzoyl chloride. chemicalbook.com

Once synthesized, the 5-Bromo-2-chlorobenzoyl chloride can be directly reacted with an ammonia source, such as aqueous ammonium hydroxide, in a nucleophilic acyl substitution reaction to form the final this compound product. This amidation step is generally efficient due to the high reactivity of the acid chloride.

Table 1: Synthesis of 5-Bromo-2-chlorobenzoyl Chloride

| Starting Material | Reagents | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-chlorobenzoic acid | Thionyl chloride (SOCl₂) | Pyridine | Dichloromethane | Reflux for 3.5 hours | 97% | chemicalbook.com |

Beyond the acid chloride route, various modern coupling reagents can facilitate the direct formation of an amide bond from a carboxylic acid and an amine without isolating the acyl chloride intermediate. luxembourg-bio.com These methods involve in-situ activation of the carboxylic acid. The general principle involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated ester or similar intermediate, which is then susceptible to nucleophilic attack by an amine. luxembourg-bio.com

Several classes of coupling reagents are widely used in organic synthesis: researchgate.net

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) activate carboxylic acids to form O-acylurea intermediates. luxembourg-bio.com To suppress side reactions and potential racemization, additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often included. luxembourg-bio.com

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective activators. researchgate.net

Uronium/Aminium Salts: This class includes reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency. luxembourg-bio.comresearchgate.netnih.gov

These alternative routes offer milder reaction conditions compared to the formation of acid chlorides and are particularly useful in the synthesis of complex molecules where sensitive functional groups may be present.

Synthesis of 5-Bromo-2-chlorobenzoic Acid as a Key Precursor

The synthesis of the crucial precursor, 5-Bromo-2-chlorobenzoic acid, is most commonly achieved through the electrophilic aromatic substitution (bromination) of 2-chlorobenzoic acid.

The directing effects of the existing chloro and carboxylic acid groups on the aromatic ring make the position-selective introduction of a bromine atom a significant challenge.

A widely employed method for the bromination of deactivated aromatic rings is the use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid. organic-chemistry.orgorganic-chemistry.org This system provides a potent electrophilic bromine source capable of reacting with electron-deficient substrates like 2-chlorobenzoic acid. organic-chemistry.org

Table 2: Example of Non-Catalytic Bromination of 2-Chlorobenzoic Acid

| Reactant 1 | Reactant 2 | Solvent/Medium | Temperature | Time | Observed Outcome | Reference |

|---|---|---|---|---|---|---|

| 2-Chlorobenzoic acid (0.060 mol) | NBS (0.062 mol) | Conc. H₂SO₄ (112 mL) | 45°C | 30 min | Formation of 5-bromo and 4-bromo isomers | google.com |

To address the issue of poor regioselectivity, catalytic systems have been developed to enhance the formation of the 5-bromo isomer. Research has shown that the addition of certain sulfur-containing salts with reducing properties can significantly inhibit the generation of the 4-bromo-2-chlorobenzoic acid impurity. google.com

Catalysts such as sodium sulfide, sodium sulfite, or potassium sulfide are added to the NBS/sulfuric acid reaction mixture. google.com The proposed mechanism suggests that the catalyst influences the position of sulfonation on the aromatic ring, which in turn directs the subsequent bromination preferentially to the 5-position. google.com The use of these catalysts dramatically improves the reaction's selectivity, allowing for the synthesis of 5-bromo-2-chlorobenzoic acid with purities exceeding 99.5% and yields of up to 85% after a single refining step. google.com More advanced methods, such as palladium-catalyzed C-H activation, also represent a modern approach to achieving high position-selectivity in the halogenation of benzoic acid derivatives. nih.govresearchgate.net

Table 3: Catalytic Bromination of 2-Chlorobenzoic Acid for Improved Selectivity

| 2-Chlorobenzoic Acid (mol) | NBS (mol) | Catalyst | Catalyst (mol) | Medium | Temperature | Time | Yield/Purity | Reference |

|---|---|---|---|---|---|---|---|---|

| 0.03 | 0.018 | Sodium sulfite | 0.018 | Conc. H₂SO₄ (40 mL) | 10°C | 120 min | High purity product | google.com |

| 0.03 | 0.024 | Potassium sulfide | 0.006 | Conc. H₂SO₄ (40 mL) | 40°C | 60 min | High purity product | google.com |

Synthetic Routes Initiating from 2-Chlorobenzonitrile

A prevalent and efficient pathway to 5-bromo-2-chlorobenzoic acid, the precursor to this compound, begins with 2-chlorobenzonitrile. This method involves a two-step process: a regioselective bromination followed by hydrolysis of the nitrile group.

Regioselective Bromination of 2-Chlorobenzonitrile

The synthesis of 5-bromo-2-chlorobenzonitrile is achieved through the direct bromination of 2-chlorobenzonitrile. google.com The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene (B151609) ring. The chloro (-Cl) group is an ortho-, para-director, while the nitrile (-CN) group is a strong electron-withdrawing group and acts as a meta-director. The cumulative effect of these groups directs the incoming bromine atom primarily to the 5-position, which is para to the chlorine atom and meta to the nitrile group. A common procedure involves contacting 2-chlorobenzonitrile with a suitable bromination reagent to yield the desired 5-bromo-2-chlorobenzonitrile. google.com

Table 1: Reaction Conditions for Bromination of 2-Chlorobenzonitrile

| Parameter | Condition | Source |

| Starting Material | 2-Chlorobenzonitrile | google.com |

| Product | 5-Bromo-2-chlorobenzonitrile | google.com |

| Reaction Type | Electrophilic Aromatic Bromination | google.com |

Subsequent Hydrolysis Pathways to Carboxylic Acid

Following the successful bromination, the nitrile functional group of 5-bromo-2-chlorobenzonitrile is converted to a carboxylic acid through hydrolysis. This transformation is typically conducted under basic conditions. google.com The process involves reacting the 5-bromo-2-chlorobenzonitrile with an alkali, such as sodium hydroxide, in an aqueous solution to form the corresponding 5-bromo-2-chlorobenzoate salt. google.com The reaction mixture is heated to facilitate the hydrolysis. google.comchemicalbook.com Upon completion of the reaction, the system is cooled and acidified with a strong protonic acid, like hydrochloric acid (HCl), which protonates the carboxylate salt, causing the precipitation of 5-bromo-2-chlorobenzoic acid as a solid product. google.comchemicalbook.com This method has been shown to produce the final product with high purity and yield. google.comchemicalbook.com

Table 2: Conditions for Hydrolysis of 5-Bromo-2-chlorobenzonitrile

| Parameter | Condition | Source |

| Starting Material | 5-Bromo-2-chlorobenzonitrile | google.com |

| Reagents | 1. Sodium Hydroxide (NaOH) 2. Hydrochloric Acid (HCl) | google.comchemicalbook.com |

| Reaction Temperature | 30-150 °C (Heating to 90 °C reported) | google.comchemicalbook.com |

| Reaction Time | 2-24 hours (4 hours reported) | google.comchemicalbook.com |

| Product | 5-Bromo-2-chlorobenzoic acid | google.com |

| Reported Yield | 85.9% | google.com |

| Reported Purity (HPLC) | 99.90% | chemicalbook.com |

Carboxylation Reactions of Halogenated Benzenes (e.g., 1-bromo-4-chloro-benzene)

An alternative synthetic route utilizes 1-bromo-4-chlorobenzene as the starting material. This method introduces the carboxylic acid group through a carboxylation reaction. The process involves the formation of an organometallic intermediate, which then reacts with carbon dioxide to form the desired product. One documented procedure involves treating 1-bromo-4-chlorobenzene with butyllithium in a solvent mixture of tetrahydrofuran and hexane at a very low temperature (-75 °C). This step generates a highly reactive aryllithium species. This intermediate is then quenched with carbon dioxide to yield 5-bromo-2-chlorobenzoic acid. guidechem.com

Table 3: Reaction Conditions for Carboxylation of 1-Bromo-4-chlorobenzene

| Parameter | Condition | Source |

| Starting Material | 1-Bromo-4-chlorobenzene | guidechem.com |

| Reagents | Butyllithium, 2,2,6,6-tetramethylpiperidine, Carbon dioxide | guidechem.com |

| Solvent | Tetrahydrofuran and Hexane | guidechem.com |

| Reaction Temperature | -75 °C | guidechem.com |

| Reaction Time | 2 hours | guidechem.com |

| Product | 5-Bromo-2-chlorobenzoic acid | guidechem.com |

| Reported Yield | 52% | guidechem.com |

Diazochlorination and Hydrolytic Transformation of Amino Benzoic Acid Derivatives

A distinct synthetic strategy for 5-bromo-2-chlorobenzoic acid begins with 5-bromo-2-aminobenzoic acid derivatives, such as 5-bromo-2-aminobenzoic acid ethyl ester. google.com This multi-step process is valued for producing a product with few isomer impurities and high purity. google.comwipo.int The synthesis involves two key transformations: diazochlorination followed by hydrolysis. google.comwipo.int

The first step is a diazochlorination reaction, a variant of the Sandmeyer reaction. The amino group of the starting material is converted into a diazonium salt by treating it with sodium nitrite in a strong acidic medium like hydrochloric acid at low temperatures (e.g., -5 to 10 °C). google.com The resulting diazonium salt is then catalytically replaced by a chlorine atom, yielding an intermediate like 5-bromo-2-chlorobenzoic acid ethyl ester. google.com

Table 4: Overview of Diazochlorination and Hydrolysis Pathway

| Step | Description | Key Reagents | Temperature | Source |

| 1. Diazochlorination | Conversion of the amino group to a chlorine atom via a diazonium salt intermediate. | Sodium nitrite, Hydrochloric acid, Copper powder (catalyst) | 0-20 °C or -5 to 10 °C | google.com |

| 2. Hydrolysis | Conversion of the ester group to a carboxylic acid. | Sodium hydroxide, Hydrochloric acid | 40-55 °C | google.com |

| Overall Yield | High (e.g., 89.8%) | google.com | ||

| Overall Purity | High (e.g., 99.6%) | google.com |

Preparation of Related Benzamide Derivatives

The core benzamide structure is a versatile scaffold for creating a variety of derivatives with potential applications. One such class of derivatives is thioureas.

Synthesis of Thiourea Derivatives Incorporating 2-Chlorobenzamide Moieties

The synthesis of thiourea derivatives incorporating a 2-chlorobenzamide moiety generally follows a well-established synthetic protocol for N-acyl thioureas. mdpi.com The process typically begins with the conversion of the corresponding carboxylic acid, in this case, a 2-chlorobenzoic acid derivative, into a more reactive acyl chloride. This is often accomplished using a chlorinating agent like thionyl chloride. researchgate.net

The resulting acyl chloride is then reacted with a thiocyanate salt, such as ammonium thiocyanate, in an anhydrous solvent like acetone. This reaction generates an acyl isothiocyanate intermediate. mdpi.com This intermediate is not typically isolated but is reacted in situ with a primary or secondary amine. The amine undergoes a nucleophilic addition to the isothiocyanate group to form the final N-acyl thiourea derivative. mdpi.com This versatile method allows for the incorporation of a wide variety of amine-containing structures, leading to a diverse library of thiourea derivatives. mdpi.comresearchgate.net

N-Substituted 2-Chlorobenzamide Synthesis via Condensation

The synthesis of N-substituted 2-chlorobenzamides is frequently achieved through the condensation reaction of an amine with 2-chlorobenzoyl chloride or a derivative of 2-chlorobenzoic acid. This nucleophilic acyl substitution is a fundamental and widely utilized method in organic synthesis for the formation of amide bonds. A common approach for this transformation is the Schotten-Baumann reaction, which is effective for synthesizing amides from amines and acid chlorides. wikipedia.orgbyjus.comlscollege.ac.in This reaction is typically conducted in a two-phase system, consisting of an organic solvent and water, in the presence of a base to neutralize the hydrochloric acid generated during the reaction. wikipedia.orglscollege.ac.in

The core of the reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the 2-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the N-substituted 2-chlorobenzamide. The presence of a base, such as sodium hydroxide or pyridine, is crucial as it neutralizes the HCl byproduct, preventing the protonation of the unreacted amine and driving the reaction towards the product. byjus.com

Detailed research has demonstrated the application of this condensation reaction for the synthesis of various N-substituted 2-chlorobenzamides. For instance, the reaction of 2-chlorobenzoyl chloride with ethylene diamine in the presence of ethanolic sodium hydroxide yields N-(2-aminoethyl)-2-chlorobenzamide. Similarly, reacting 2-chlorobenzoyl chloride with isopropyl amine under the same conditions produces 2-chloro-N-(propan-2-yl)benzamide. researchgate.net These examples highlight the versatility of the condensation method for creating a diverse range of N-alkyl-2-chlorobenzamides.

The synthesis of N-benzyl-2-chlorobenzamide is another key example of this methodology, prepared from the reaction of 2-chlorobenzoyl chloride and benzylamine. evitachem.com The reaction conditions, including the choice of solvent, base, and temperature, can be optimized to achieve high yields of the desired product. Common solvents for this reaction include dichloromethane and diethyl ether. wikipedia.org

The following table summarizes various examples of N-substituted 2-chlorobenzamide synthesis via condensation, detailing the specific reactants, reaction conditions, and reported yields.

| N-Substituent | Amine Reactant | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| -CH2CH2NH2 | Ethylene diamine | Ethanolic 1 N NaOH, dropwise addition of 2-chlorobenzoyl chloride, stirring for 3 hours at room temperature. | Not explicitly stated, but product was collected. | researchgate.net |

| -CH(CH3)2 | Isopropyl amine | Ethanolic 1 N NaOH, dropwise addition of 2-chlorobenzoyl chloride, stirring for 3 hours at room temperature. | Not explicitly stated, but product was collected. | researchgate.net |

| -CH2C6H5 | Benzylamine | General Schotten-Baumann conditions, often using a two-phase solvent system (e.g., dichloromethane/water) and a base (e.g., NaOH). | Specific yield not provided in the general description. | wikipedia.orgevitachem.com |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 5-Bromo-2-chlorobenzamide, ¹H and ¹³C NMR spectroscopy are crucial for mapping the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The proton ortho to the chlorine atom (C3-H) would likely appear as a doublet. The proton situated between the bromine and amide groups (C6-H) would also be expected to be a doublet, while the proton at C4 would likely present as a doublet of doublets due to coupling with both adjacent protons. The two protons of the amide group (-NH₂) would typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C3-H | 7.3 - 7.5 | d | 8.0 - 9.0 |

| C4-H | 7.5 - 7.7 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| C6-H | 7.7 - 7.9 | d | 2.0 - 3.0 |

| -NH₂ | 5.5 - 8.0 | br s | - |

Note: This is a predicted data table based on known substituent effects and data for analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, explicit ¹³C NMR data for this compound is not available in the provided search results. However, the chemical shifts of the carbon atoms can be estimated. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will resonate in the region of 120-140 ppm. The carbons directly attached to the electronegative chlorine and bromine atoms (C2 and C5) will be significantly influenced, as will the carbon attached to the amide group (C1).

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C1 | 135 - 140 |

| C2 | 130 - 135 |

| C3 | 128 - 132 |

| C4 | 130 - 134 |

| C5 | 118 - 122 |

| C6 | 132 - 136 |

Note: This is a predicted data table based on known substituent effects and data for analogous compounds.

Advanced NMR Techniques for Comprehensive Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons at C3 and C4, and between C4 and C6, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum for this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion region would exhibit a characteristic isotopic pattern. The most abundant peak would correspond to the molecule containing ⁷⁹Br and ³⁵Cl. There would be significant [M+2]⁺ and [M+4]⁺ peaks corresponding to the presence of one or both of the heavier isotopes.

Common fragmentation pathways for benzamides under EI conditions include the loss of the amino group (•NH₂) to form an acylium ion, and the cleavage of the C-N bond. The presence of halogen atoms would also lead to characteristic fragmentation patterns, including the loss of Br• or Cl• radicals.

Predicted Key Fragments in the EI-MS of this compound

| m/z | Ion Structure |

| 233/235/237 | [C₇H₅BrClNO]⁺ (Molecular Ion) |

| 217/219/221 | [C₇H₄BrClO]⁺ |

| 186/188 | [C₇H₄BrO]⁺ |

| 154/156 | [C₆H₄Br]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Note: This is a predicted data table based on known fragmentation patterns of similar compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation compared to EI. For this compound, ESI-MS would be expected to show a prominent protonated molecule [M+H]⁺ in the positive ion mode. The isotopic pattern due to bromine and chlorine would also be observable for the [M+H]⁺ ion. In some cases, adducts with solvent molecules or salts, such as [M+Na]⁺ or [M+K]⁺, might also be detected. This technique is particularly useful for confirming the molecular weight of the compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of organic compounds such as this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of a molecule's elemental composition from its exact mass.

For this compound (C₇H₅BrClNO), HRMS can readily distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum. HRMS can resolve these isotopic peaks and confirm that their measured masses and relative abundances align with the theoretical values for the compound's formula. This capability is crucial for confirming the identity of the synthesized compound and ruling out potential impurities.

The theoretical exact masses for the primary isotopic compositions of the molecular ion [M]⁺ are detailed in the table below. The high precision of HRMS allows for experimental verification of these values, providing strong evidence for the compound's elemental makeup.

| Isotopic Composition | Theoretical Exact Mass (Da) | Relative Natural Abundance (%) |

|---|---|---|

| C₇H₅³⁵Cl⁷⁹BrNO⁺ | 232.9348 | ~75.8 |

| C₇H₅³⁷Cl⁷⁹BrNO⁺ | 234.9319 | ~24.2 |

| C₇H₅³⁵Cl⁸¹BrNO⁺ | 234.9328 | ~74.2 |

| C₇H₅³⁷Cl⁸¹BrNO⁺ | 236.9298 | ~23.7 |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, causing them to vibrate (stretch, bend, or rock). An FT-IR spectrum plots absorbance against wavenumber (cm⁻¹), revealing a pattern of peaks characteristic of the molecule's structure.

For this compound, the FT-IR spectrum is expected to show distinct absorption bands corresponding to its primary functional groups. The amide group gives rise to several prominent peaks: N-H stretching vibrations typically appear as a strong, broad band in the 3100-3500 cm⁻¹ region, while the C=O (carbonyl) stretching vibration, known as the Amide I band, produces a very strong absorption around 1640-1680 cm⁻¹. Vibrations from the substituted benzene ring, including C-H and C=C stretching, are also clearly identifiable. The C-Cl and C-Br stretching vibrations are found in the fingerprint region at lower wavenumbers.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound, based on data from similar substituted benzamides. tandfonline.comresearchgate.netripublication.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretching | Amide (-CONH₂) | 3100 - 3500 | Strong, Broad |

| Aromatic C-H Stretching | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| C=O Stretching (Amide I) | Amide (-CONH₂) | 1640 - 1680 | Very Strong |

| N-H Bending (Amide II) | Amide (-CONH₂) | 1580 - 1620 | Strong |

| C=C Stretching | Aromatic Ring | 1400 - 1600 | Medium |

| C-Cl Stretching | Aryl Chloride | 1000 - 1100 | Medium |

| C-Br Stretching | Aryl Bromide | 500 - 600 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that serves as a powerful complement to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The resulting Raman shifts correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.

In the analysis of this compound, Raman spectroscopy would provide valuable information about the aromatic ring and the carbon-halogen bonds. The symmetric "breathing" modes of the benzene ring, which are often weak in an IR spectrum, typically produce strong and sharp signals in a Raman spectrum. nih.govaip.org This allows for detailed characterization of the substitution pattern on the aromatic ring. The C-Cl and C-Br stretches also give rise to characteristic Raman shifts.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretching | Aromatic Ring | 3050 - 3100 | Strong |

| C=O Stretching (Amide I) | Amide (-CONH₂) | 1640 - 1680 | Medium |

| Aromatic Ring Breathing | Aromatic Ring | 990 - 1010 | Very Strong |

| Aromatic Ring Trigonal Bending | Aromatic Ring | ~1030 | Strong |

| C-Cl Stretching | Aryl Chloride | 1000 - 1100 | Medium |

| C-Br Stretching | Aryl Bromide | 500 - 600 | Strong |

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound in its solid state. The technique requires a high-quality single crystal, which is irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the exact positions of all atoms in the crystal lattice can be determined.

An SCXRD analysis of this compound would provide unambiguous data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal crucial information about the supramolecular arrangement, including intermolecular interactions such as hydrogen bonding involving the amide N-H and C=O groups, and potential halogen bonding or π-π stacking interactions. This information is fundamental to understanding the compound's physical properties and crystal packing.

While a solved crystal structure for this compound is not publicly available, the table below illustrates the type of detailed crystallographic data that would be obtained from such an analysis.

| Parameter | Description | Illustrative Value/Information |

|---|---|---|

| Chemical Formula | Elemental composition of the unit cell | C₇H₅BrClNO |

| Crystal System | Classification of crystal shape (e.g., Monoclinic) | To be determined |

| Space Group | Symmetry elements of the unit cell (e.g., P2₁/c) | To be determined |

| Unit Cell Dimensions | Lattice parameters a, b, c (Å) and angles α, β, γ (°) | To be determined |

| Volume (V) | Volume of the unit cell (ų) | To be determined |

| Z | Number of molecules per unit cell | To be determined |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-Br) | e.g., C=O ≈ 1.24 Å; C-Br ≈ 1.90 Å |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C) | e.g., Aromatic C-C-C ≈ 120° |

| Hydrogen Bonds | Details of intermolecular hydrogen bonding network | e.g., N-H···O distances and angles |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

For this compound, PXRD is essential for routine identification, phase purity assessment, and polymorphism screening. The obtained pattern can be compared with a reference pattern from a database or a pattern calculated from single-crystal data to confirm the identity and crystallinity of the material. Any deviation or the presence of additional peaks would indicate impurities or the existence of a different crystalline form (polymorph).

A typical PXRD data output includes the 2θ angle, the corresponding d-spacing (the distance between crystal lattice planes), and the relative intensity of each diffraction peak.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| [Hypothetical Value 1] | [Calculated Value 1] | [Hypothetical Intensity 1] |

| [Hypothetical Value 2] | [Calculated Value 2] | [Hypothetical Intensity 2] |

| [Hypothetical Value 3] | [Calculated Value 3] | [Hypothetical Intensity 3] |

| [Hypothetical Value 4] | [Calculated Value 4] | [Hypothetical Intensity 4] |

| [Hypothetical Value 5] | [Calculated Value 5] | [Hypothetical Intensity 5] |

Elemental Analysis and Thermal Analysis (DTA/TG)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis would quantify the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present, confirming its empirical formula of C₇H₅BrClNO.

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG), are employed to study the physical and chemical changes that occur in a substance as a function of temperature. DTA measures the temperature difference between a sample and an inert reference, revealing phase transitions and reactions through endothermic or exothermic peaks. TG analysis continuously measures the mass of a sample as it is heated, providing information on thermal stability and decomposition patterns.

While detailed research findings and data tables for the elemental and thermal analysis of this compound are not available from the searched sources, the theoretical values for its elemental composition can be calculated based on its molecular formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 38.33% |

| Hydrogen | H | 1.01 | 5 | 5.05 | 2.30% |

| Bromine | Br | 79.90 | 1 | 79.90 | 36.42% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.16% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.38% |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.29% |

| Total | | | | 219.48 | 100.00% |

Further experimental research would be required to generate the specific data for the thermal analysis (DTA/TG) of this compound, which would include details on its melting point, decomposition temperatures, and the nature of its thermal transformations.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the molecular geometry and electronic characteristics of 5-Bromo-2-chlorobenzamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are utilized to determine the most stable molecular geometry through an optimization process. This process identifies the conformation with the minimum energy, providing theoretical values for bond lengths and bond angles. The optimized structure serves as the foundation for further analysis of the molecule's electronic properties and reactivity. These computational studies provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap implies that the molecule is more reactive. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-orbital. The HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Calculated Value |

| Note: Specific energy values are dependent on the computational method and basis set used. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. It provides a description of the Lewis-like chemical bonding, examining the delocalization of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis-type NBOs (acceptor orbitals). In this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms of the amide group into the antibonding orbitals of the benzene ring. These interactions contribute to the stabilization of the molecule. The analysis quantifies the stabilization energy associated with these electron delocalizations, providing insight into the intramolecular forces that govern the molecule's structure and reactivity.

Theoretical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. These theoretical predictions are valuable for assigning the signals observed in experimental NMR spectra. The chemical shifts are influenced by the electronic environment of each nucleus; therefore, accurate predictions require a well-optimized molecular geometry.

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide a theoretical infrared (IR) and Raman spectrum, showing the characteristic vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of the C=O, N-H, and C-Br bonds, or the bending of various functional groups. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental spectra, accounting for anharmonicity and other limitations of the computational method.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | Value |

| C=O | Stretching | Value |

| C-Cl | Stretching | Value |

| C-Br | Stretching | Value |

| Note: These are representative values and the actual predicted frequencies will depend on the level of theory and basis set employed. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

In the context of this compound, molecular docking studies would be employed to investigate its potential binding affinity and mode of interaction with specific biological targets. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy.

The analysis of the docking results reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the amide group of this compound could act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions with aromatic residues in the protein's active site. The bromine and chlorine substituents can also influence binding through halogen bonding or by modifying the electronic properties of the aromatic ring. These studies can provide valuable hypotheses about the mechanism of action of this compound and guide the design of more potent analogs.

Prediction of Binding Affinities and Inhibitory Potentials

There is no available research detailing the predicted binding affinities or inhibitory potentials of this compound against any specific biological targets. Such studies, often employing molecular docking and scoring functions, are crucial in the early stages of drug discovery to predict how a molecule might interact with a protein and to what extent it might inhibit its function. The absence of this information means that the potential biological activity of this compound remains computationally uncharacterized in the public domain.

ADMET Prediction and Drug-Likeness Profiling (in silico)

In silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are vital for assessing the druglikeness of a compound. These computational models help to identify potential liabilities early in the development process.

No specific in silico ADMET data for this compound has been published. Therefore, parameters such as its predicted intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities (e.g., mutagenicity, carcinogenicity, hepatotoxicity) have not been reported.

The evaluation of drug similarity often involves assessing a compound's properties against established frameworks like Lipinski's Rule of Five. While the basic molecular properties of this compound can be calculated from its structure, a comprehensive drug-likeness profile and predicted pharmacological activities based on computational screening are not available in the literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insight into the three-dimensional structure, flexibility, and dynamic behavior of a molecule over time. These computational methods are used to understand how a molecule might adopt different shapes and how it interacts with its environment, such as a solvent or a biological receptor. For this compound, there are no published studies detailing its conformational landscape or the results of any molecular dynamics simulations.

Biological Activities and Mechanistic Insights

Anticancer Activity

There is no specific information available in the current scientific literature regarding the anticancer activity of 5-Bromo-2-chlorobenzamide. While the broader class of substituted benzamides has been a subject of interest in cancer research, with various derivatives being synthesized and evaluated for their antiproliferative effects, studies focusing on this compound are not present in the available literature. nih.govresearchgate.netingentaconnect.com

In Vitro Cytotoxicity Studies (e.g., against MCF-7 breast cancer cells)

No data from in vitro cytotoxicity studies of this compound against any cancer cell line, including the MCF-7 breast cancer cell line, have been reported in the scientific literature.

Investigated Mechanisms Including Protein Kinase Inhibition (e.g., BRAF (V600E))

There are no available studies investigating the potential mechanisms of action of this compound, including its activity as a protein kinase inhibitor such as BRAF (V600E).

Proposed Molecular Targets and Pathways

Due to the absence of research on the biological effects of this compound, no molecular targets or pathways have been proposed for this compound in the context of cancer.

Antimicrobial Activity

No studies have been published that evaluate the antimicrobial activity of this compound. Although halogenated compounds are a class of molecules known to sometimes exhibit antimicrobial properties, the specific efficacy of this compound has not been reported. nih.govnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms

There is no available data on the antibacterial efficacy of this compound against either Gram-positive or Gram-negative organisms.

Antifungal Properties

There is no information available in the scientific literature regarding the antifungal properties of this compound.

Interference with Chitin (B13524) Synthesis (for related N-(4-bromophenyl)-2-chlorobenzamide)

Research into the biological activities of benzamide (B126) derivatives has identified their potential as inhibitors of chitin synthesis, a crucial process for the development of insects. Specifically, the related compound N-(4-bromophenyl)-2-chlorobenzamide has been investigated for its role as an insect chitin synthesis inhibitor. evitachem.com Chitin is a vital component of the exoskeleton in arthropods, and its disruption can lead to developmental defects and mortality. researchgate.net

The proposed mechanism of action for N-(4-bromophenyl)-2-chlorobenzamide involves the disruption of the normal chitin biosynthesis pathway. It is suggested that the compound likely binds to enzymes that are essential for the production of chitin, thereby interfering with the formation of the insect exoskeleton. evitachem.com This mode of action is characteristic of a class of insecticides known as insect growth regulators.

Benzoylphenylureas (BPUs), a class of compounds structurally related to benzamides, are well-documented chitin synthesis inhibitors. acs.orgrsc.org They are known to interfere with the formation of the insect cuticle, leading to failures in the molting process. researchgate.net The activity of BPUs underscores the potential for benzamide-type structures to effectively inhibit chitin synthesis.

Interactions with Bacterial Enzymes (e.g., tyrosinase)

The interaction of benzamide derivatives with various enzymes, including the bacterial enzyme tyrosinase, has been a subject of scientific inquiry. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610) and is a target for substances that can modulate pigmentation. nih.govresearchgate.net

Studies on a variety of benzamide and related derivatives have demonstrated inhibitory effects on tyrosinase. The mechanism of inhibition is thought to involve interaction with the copper ions located in the active site of the enzyme. tandfonline.com For example, research on nitrophenylpiperazine derivatives, which contain a related structural scaffold, has identified compounds that exhibit a mixed-type inhibition of the tyrosinase enzymatic reaction. nih.gov Molecular docking studies have provided insights into these interactions, showing key binding patterns within the enzyme's active site. nih.gov

The structure-activity relationship (SAR) analysis of tyrosinase inhibitors has revealed that modifications to the benzamide structure can significantly influence their potency. For instance, in studies of benzoyl and cinnamoyl piperazine/piperidine amides, the nature of the amide substituent was found to impact the inhibitory activity. acs.org These findings suggest that the benzamide core can be a valuable scaffold for the design of new tyrosinase inhibitors.

Anti-inflammatory Properties (e.g., Cyclooxygenase-2 (COX-2) Inhibition for related 2-Chloro-5-bromo-6-fluorobenzamide)

Research has shown that certain N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, can inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a key mediator of inflammation. nih.gov This inhibition is believed to occur at the gene transcription level through the inhibition of the transcription factor NF-kappaB. nih.gov Furthermore, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated anti-inflammatory effects by inhibiting trypsin activity, which can be involved in inflammatory processes. nih.gov

The anti-inflammatory potential of benzamide derivatives is an active area of research, with studies exploring their ability to inhibit various inflammatory mediators and pathways. researchgate.netresearchgate.net

Other Biological Activities Investigated for Structurally Related Benzamides (e.g., calcium channel blocker, serotonin (B10506) receptor antagonist)

Structurally related benzamides have been investigated for a range of other biological activities, notably as calcium channel blockers and serotonin receptor antagonists.

Calcium Channel Blocker Activity: Certain benzamide derivatives have been synthesized and evaluated for their ability to block T-type and N-type calcium channels. nih.gov These channels are implicated in conditions such as neuropathic pain. nih.gov Calcium channel blockers, in general, are medications that disrupt the movement of calcium through calcium channels and are used to treat conditions like hypertension and angina. wikipedia.org The benzothiazepine (B8601423) class of calcium channel blockers, for example, possess both cardiac depressant and vasodilator actions. wikipedia.org

Serotonin Receptor Antagonist Activity: A number of benzamide derivatives have been identified as potent antagonists for serotonin receptors, particularly the 5-HT3 and 5-HT4 receptor subtypes. nih.govnih.gov For instance, a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives have shown significant 5-HT3 receptor antagonistic activity. nih.gov This activity is relevant for conditions such as nausea and vomiting, particularly those induced by chemotherapy. nih.gov Other research has provided evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin, with benzamide derivatives playing a key role in this characterization. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological potency and pharmacological activity of benzamide derivatives are significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have been crucial in understanding these influences.

Influence of Halogen Substituents on Biological Potency

The presence, type, and position of halogen substituents on the benzamide scaffold can have a profound impact on biological activity. Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as lipophilicity and electronic character, which in turn affects its binding affinity to biological targets.

For example, in a study of halogenated benzamide derivatives as potential radioligands for dopamine (B1211576) D2-like receptors, the nature of the halogen (iodine or bromine) influenced the binding affinity. nih.gov The study synthesized a variety of halogenated compounds and determined their in vitro affinities, demonstrating that specific halogen substitutions could yield high-affinity ligands. nih.gov Similarly, in the development of sigma-1 receptor agonists from benzamide derivatives, chloro substituents at different positions on the benzyl (B1604629) ring resulted in varied antagonist activity profiles against a panel of receptors. mdpi.com

The following table summarizes the findings from a study on halogenated benzamide derivatives and their affinity for the D2 receptor.

| Compound | Halogen Substituent | D2 Receptor Affinity (Ki, nM) |

|---|---|---|

| NAE (27) | Iodine | 0.68 |

| NADE (28) | Iodine | 14 |

| NABrE (29) | Bromine | Similar range to established radiotracers |

| NABrDE (30) | Bromine | Similar range to established radiotracers |

Impact of Amide Substitutions on Pharmacological Activity

For instance, research on benzamide and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors revealed that the position of a dimethylamine (B145610) side chain substituent markedly influenced the inhibitory activity and selectivity. researchgate.net Another study on aminobutyl-benzamides as ligands for sigma receptors showed that variations in the amine portion of the molecule, such as the size of a fused ring system, affected the binding affinity and selectivity for σ1 and σ2 receptors. nih.gov The synthesis of novel benzamides with pyridine-linked 1,2,4-oxadiazole (B8745197) substituents also demonstrated that different groups on the amide nitrogen led to varied insecticidal and fungicidal activities. nih.gov

The table below illustrates the impact of amide portion modification on sigma receptor binding affinity.

| Compound Modification | Target Receptor | Effect on Binding Affinity |

|---|---|---|

| Variation in the tetrahydroisoquinoline ring of 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide | σ2 Receptor | Decreased affinity by 8- to 12-fold with certain modifications |

| 5-membered ring congener of the parent compound | σ1 / σ2 Receptors | Higher σ2 affinity and lower σ1 affinity, leading to increased selectivity |

Emerging Research Directions and Future Prospects

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of halogenated benzamides is often associated with environmental concerns, including the use of hazardous reagents and the generation of significant waste. Consequently, a primary focus of emerging research is the development of green and sustainable synthetic methodologies. researchgate.netepa.gov These new approaches prioritize the use of renewable feedstocks, safer solvents, and energy-efficient processes, aligning with the core principles of green chemistry. epa.govnih.gov

Key areas of exploration include:

Catalytic Halogenation: Moving away from stoichiometric halogenating agents, researchers are investigating catalytic systems that are more selective and produce less waste. researchgate.netepa.gov An efficient protocol for selective oxidative halogenation utilizes easily available sodium halides (like NaCl and NaBr) as the halogen source and Oxone as a powerful, yet environmentally benign, oxidant. researchgate.net

One-Pot Syntheses: Developing multi-step reactions in a single vessel ("one-pot" synthesis) improves efficiency by reducing the need for intermediate purification steps, which in turn saves time, resources, and minimizes solvent use. google.com For instance, a method for synthesizing the precursor 5-bromo-2-chloro benzoic acid from 2-chlorobenzotrichloride uses a one-pot approach that is high in yield and purity with low waste emission. google.com

Alternative Solvents and Energy Sources: The use of sustainable solvents like water, ethanol, or deep eutectic solvents is being explored to replace traditional volatile organic compounds. rsc.orgresearchgate.net Additionally, alternative energy sources such as microwave irradiation are being employed to accelerate reaction times and reduce energy consumption. mdpi.com

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to higher selectivity and milder reaction conditions, representing a highly sustainable approach. mdpi.com

These innovations aim to make the production of 5-Bromo-2-chlorobenzamide and its derivatives not only more economically viable but also significantly more environmentally friendly. nih.gov

Advanced Computational Design of New Derivatives with Enhanced Bioactivity

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rational design of new molecules with improved biological activity. emanresearch.org For this compound, computational methods are being used to explore its vast chemical space and predict the therapeutic potential of novel derivatives.

Key computational approaches include:

Structure-Activity Relationship (SAR) Studies: SAR analyses help to understand how specific structural modifications to the this compound scaffold affect its biological activity. drugdesign.org By systematically altering substituents on the molecule, researchers can build models that correlate structural features with therapeutic efficacy. drugdesign.orgresearchgate.netresearchgate.net

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to the active site of a specific biological target, such as a protein or enzyme. nih.gov It allows for the virtual screening of large libraries of potential derivatives to identify those with the highest likelihood of being active.

Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure and stability of a molecule. nih.gov This information is crucial for understanding its reactivity and interaction with biological targets. nih.gov

These computational tools accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest potential, thereby reducing the time and cost associated with laboratory research. emanresearch.org

Table 1: Computational Techniques in Drug Design

| Technique | Application | Purpose |

|---|---|---|

| Structure-Activity Relationship (SAR) | Lead Optimization | Identify key structural features responsible for biological activity. drugdesign.org |

| Molecular Docking | Virtual Screening | Predict binding affinity and mode of interaction with a biological target. nih.gov |

| Density Functional Theory (DFT) | Molecular Stability Analysis | Understand electronic properties and reactivity of the molecule. nih.gov |

| ADMET Prediction | Pharmacokinetic Profiling | Predict the absorption, distribution, metabolism, excretion, and toxicity of a compound. emanresearch.org |

Identification of New Biological Targets and Mechanisms of Action

While the full biological profile of this compound is still under investigation, research into structurally related compounds provides clues to its potential mechanisms of action and therapeutic targets. The presence of the bromo- and chloro-substituents on the benzamide (B126) framework is key to its potential bioactivity.

Emerging research is focused on exploring its efficacy against a range of biological targets, including:

Enzyme Inhibition: Analogous compounds, such as sulfonamides, are known to act as competitive antagonists of 4-aminobenzoic acid, thereby inhibiting the folate synthase pathway in bacteria. nih.gov This suggests that this compound derivatives could be investigated as potential antibacterial agents.

DNA Interaction: The related compound 5-bromouracil, a base analog, is known to substitute for thymine (B56734) in DNA, leading to mutations. nih.govwikipedia.org This mutagenic property, while a concern, also opens the possibility of designing derivatives that selectively target the DNA of pathogens or cancer cells, acting as antimetabolites. nih.govyoutube.com

Antiparasitic Activity: Benzamide derivatives have shown promising activity against various parasites. researchgate.net Future research could explore the potential of this compound derivatives in treating diseases like malaria or leishmaniasis.

Identifying novel biological targets is crucial for expanding the therapeutic applications of this chemical scaffold and understanding its full potential in medicine.

Development of Multi-Targeted Therapeutic Agents

Complex diseases such as cancer, neurodegenerative disorders, and metabolic diseases often involve multiple biological pathways. nih.gov The traditional "one-drug, one-target" approach is often insufficient for treating such multifaceted conditions. This has led to a growing interest in the development of multi-target drugs—single molecules designed to interact with several targets simultaneously. nih.govnih.gov

The this compound scaffold offers a versatile platform for designing such multi-targeted agents. By strategically modifying its structure, it may be possible to create derivatives that can, for example:

Inhibit multiple enzymes in a single pathogenic pathway.

Target both a primary enzyme and a secondary target involved in drug resistance.

Combine anti-inflammatory and anticancer properties in a single molecule.

This approach could lead to more effective therapies with improved efficacy and a lower likelihood of developing drug resistance. nih.gov The development of multi-target drugs is a significant trend in pharmaceutical research, and this compound is well-positioned to contribute to this field. nih.gov

Integration with Nanotechnology for Advanced Biomedical Applications

Nanotechnology offers revolutionary tools for improving the delivery and efficacy of therapeutic agents. nih.govresearchgate.net By integrating this compound or its active derivatives with nanomaterials, researchers can overcome common challenges such as poor solubility, low bioavailability, and off-target side effects. acad-pub.commiami.edu

Potential applications in this area include:

Targeted Drug Delivery: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation in the body and allow for targeted delivery to specific cells or tissues, such as tumors. researchgate.netnih.govdntb.gov.ua

Controlled Release: Nanocarriers can be designed to release the drug in a sustained or stimuli-responsive manner (e.g., in response to the pH of a tumor microenvironment), ensuring optimal therapeutic concentrations at the target site. researchgate.net

Theranostics: Multifunctional nanoparticles can combine the therapeutic action of this compound derivatives with diagnostic imaging capabilities, allowing for simultaneous treatment and monitoring of disease progression. rsc.org

The convergence of nanotechnology and pharmacology holds immense promise for translating the potential of compounds like this compound into more effective and safer clinical applications. nih.govdntb.gov.ua

Table 2: Nanomaterials in Drug Delivery

| Nanomaterial | Description | Potential Advantage for this compound |

|---|---|---|

| Liposomes | Spherical vesicles composed of a lipid bilayer. | Improved solubility and bioavailability; reduced toxicity. researchgate.net |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Controlled and sustained drug release; targeted delivery. researchgate.net |

| Carbon Nanotubes | Tube-shaped material made of carbon. | High surface area for drug loading; ability to penetrate cell membranes. nih.gov |

| Quantum Dots | Semiconductor nanocrystals with unique optical properties. | Combined therapy and bioimaging (theranostics). nih.gov |

Continuous Process Innovation for Industrial Relevance and Environmental Sustainability

For any promising compound to make the leap from the laboratory to the market, its synthesis must be scalable, cost-effective, and environmentally sustainable. researchgate.net Continuous manufacturing, or flow chemistry, is an innovative approach that is transforming the pharmaceutical industry by offering significant advantages over traditional batch processing. rsc.org

Future research will likely focus on adapting the synthesis of this compound to a continuous flow process. The benefits of this approach include:

Improved Safety and Efficiency: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with hazardous reactions and allowing for better control over reaction parameters.

Higher Yield and Purity: Precise control over temperature, pressure, and reaction time in a continuous process often leads to higher yields and purer products. google.com

Reduced Environmental Footprint: Continuous processes typically use less solvent and energy, and generate less waste compared to batch manufacturing, aligning with the goals of green chemistry. researchgate.netrsc.org

By focusing on process innovation, the chemical manufacturing sector can ensure that the production of this compound and its future derivatives is both economically viable and environmentally responsible, paving the way for its potential use in industrial applications.

Q & A

Basic: What synthetic methodologies are effective for preparing 5-Bromo-2-chlorobenzamide from its benzoic acid precursor?

Answer:

A common route involves converting 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4) to the corresponding benzamide via activation of the carboxylic acid. This can be achieved using coupling agents like EDCl/HOBt in the presence of an amine (e.g., ammonium chloride or benzylamine) under anhydrous conditions . Purification typically involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) . Ensure reaction progress is monitored via TLC or HPLC to confirm complete conversion.

Basic: How should researchers characterize this compound using spectroscopic techniques?

Answer:

Key characterization methods include:

- NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 2.1 ppm for amide protons) and ¹³C NMR (carbonyl signal ~170 ppm) .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235.46 for C₇H₅BrClNO) .

Cross-reference data with computational predictions (e.g., ACD/Labs Percepta) to validate assignments .

Advanced: How can competing side reactions during amidation of 5-Bromo-2-chlorobenzoic acid be minimized?

Answer:

Side reactions (e.g., esterification or dimerization) are mitigated by:

- Using coupling agents (e.g., EDCl, HATU) instead of direct acid-amine coupling.

- Maintaining anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Optimizing stoichiometry (1:1.2 molar ratio of acid to amine) and reaction temperature (0–25°C) .

Monitor intermediates via LC-MS to identify and address side products early .

Advanced: How do substituent electronic effects influence this compound's reactivity in cross-coupling reactions?

Answer:

The bromo group acts as a leaving group in Suzuki-Miyaura couplings, while the chloro substituent exerts an electron-withdrawing effect, stabilizing intermediates. Computational studies (e.g., DFT) show that the chlorine’s meta position directs electrophilic substitution . Experimentally, kinetic studies under varying Pd catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) reveal rate dependence on halogen electronic profiles .

Basic: What purification strategies are optimal for isolating this compound?

Answer:

- Recrystallization : Use ethanol or methanol as solvents due to moderate solubility at elevated temperatures .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:2 gradient) for high-purity isolation (>97%) .

Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can contradictions in reported melting points for derivatives of this compound be resolved?

Answer:

Discrepancies often arise from polymorphism or impurities. To resolve:

- Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

- Use XRD to correlate crystal structure with thermal properties .

- Replicate synthesis under strictly controlled conditions (e.g., solvent, cooling rate) and compare with literature .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Refer to SDS guidelines for storage (0–6°C, inert atmosphere) and disposal (incineration) .

- Monitor for acute toxicity symptoms (e.g., respiratory irritation) and maintain spill kits on-site .

Advanced: How to design stability studies for this compound under varying storage conditions?

Answer:

Follow ICH Q1A guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。